Dimemorfan - 36304-82-2

Dimemorfan

Catalog Number: EVT-265081
CAS Number: 36304-82-2
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimemorfan is a morphinane alkaloid.
Source and Classification

Dimemorfan is derived from morphinan, a class of compounds that includes various opiates and non-opioid derivatives. It is synthesized from precursors like dextromethorphan and 3-hydroxymorphinan. The compound has been shown to possess neuroprotective properties and exhibits a potency that can be up to three times greater than that of codeine in antitussive activity . Its classification as a non-narcotic agent allows it to be used in formulations aimed at treating cough without the side effects commonly associated with narcotic medications.

Synthesis Analysis

The synthesis of Dimemorfan can be achieved through several methods, primarily starting from 3-hydroxymorphinan. One efficient synthesis route involves the following steps:

  1. Starting Material: 3-hydroxymorphinan is reacted with various reagents under controlled conditions.
  2. Reagents: Commonly used reagents include methyl magnesium bromide and trifluoromethanesulfonic anhydride.
  3. Procedure: The reaction typically involves stirring the reactants at ambient temperature, followed by refluxing for several hours to ensure complete conversion.
  4. Purification: The resulting product is purified through recrystallization from ethanol or other solvents to yield Dimemorfan phosphate with high purity and yield, often exceeding 80% .
Molecular Structure Analysis

Dimemorfan has a complex molecular structure characterized by a morphinan backbone. Its molecular formula is C_18H_23NO, and it features several functional groups that contribute to its pharmacological properties:

  • Core Structure: The morphinan ring system provides the basic framework for its biological activity.
  • Substituents: The presence of hydroxyl groups and other substituents enhances its interaction with biological targets, particularly receptors involved in cough reflex modulation.

The three-dimensional conformation of Dimemorfan allows it to fit into specific receptors, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Dimemorfan participates in various chemical reactions typical of morphinan derivatives:

  1. Alkylation Reactions: Dimemorfan can undergo alkylation to form derivatives with altered pharmacological profiles.
  2. Oxidation and Reduction: The compound can be oxidized or reduced to create analogs with different potencies or side effects.
  3. Salt Formation: Dimemorfan phosphate is formed by reacting Dimemorfan with phosphoric acid, enhancing its solubility and bioavailability .

These reactions are essential for developing new formulations or improving existing ones.

Mechanism of Action

Dimemorfan acts primarily as an antagonist at the N-methyl-D-aspartate receptor, which plays a significant role in the cough reflex pathway. Its mechanism can be summarized as follows:

  • Receptor Interaction: By binding to specific receptors in the central nervous system, Dimemorfan inhibits the transmission of signals that trigger coughing.
  • Neuroprotective Effects: Additionally, its neuroprotective properties may contribute to reducing cough sensitivity without causing sedation, unlike traditional narcotics .

This dual action makes Dimemorfan an attractive candidate for cough treatment.

Physical and Chemical Properties Analysis

Dimemorfan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 273.38 g/mol.
  • Solubility: It is generally soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water.
  • Melting Point: The melting point typically ranges around 160-165 °C, which can vary based on purity .

These properties are critical for formulation development in pharmaceutical applications.

Applications

Dimemorfan's primary application lies in its use as an antitussive agent. Its non-narcotic nature makes it suitable for over-the-counter cough medications, providing effective relief without the risk of addiction associated with narcotics like codeine. Additionally, ongoing research into its neuroprotective effects suggests potential applications in treating neurological disorders .

Introduction to Dimemorfan in Pharmacological Research

Historical Development and Structural Classification of Morphinan Derivatives

The morphinan chemical scaffold—characterized by a tetracyclic phenanthrene backbone integrated with a piperidine ring—has yielded numerous pharmacologically active compounds. Early derivatives like codeine and dextromethorphan established the therapeutic utility of this structural class for cough suppression but carried significant limitations, including opioid receptor-mediated side effects (constipation, respiratory depression) and, in the case of dextromethorphan, dissociative psychoactivity and abuse liability linked to NMDA receptor antagonism [4] [6]. Dimemorfan (chemical formula: C₁₈H₂₅N; molecular weight: 255.405 g/mol) emerged from structure-activity relationship (SAR) studies focused on modifying the 3-methoxy group of dextromethorphan [5] [8]. The strategic replacement of the 3-methoxy with a methyl group yielded a compound with preserved antitussive efficacy but substantially altered central nervous system (CNS) receptor interactions.

  • Structural Determinants of Receptor Selectivity: The 3-methyl substitution proved critical for diminishing affinity at the NMDA receptor complex while maintaining robust Sig-1R engagement. Radioligand binding studies demonstrate dimemorfan's high affinity for Sig-1R (Ki = 151 nM), contrasting sharply with its negligible NMDA receptor binding (Ki = 16,978 nM) [5] [7]. This modification effectively decoupled antitussive actions from dissociative or psychotomimetic effects, addressing a key limitation of dextromethorphan [8] [9]. The absolute stereochemistry ((+)-enantiomer) further optimizes Sig-1R interaction, as confirmed through comparative studies with racemic mixtures [7].

  • Classification within Morphinan Derivatives: Dimemorfan belongs to the 3,17-disubstituted morphinan subclass, distinct from both opioid analgesics (e.g., morphine, 3-hydroxy substitution) and non-opioid antitussives like dextromethorphan (3-methoxy substitution). Its classification as a non-opioid agent is supported by pharmacological data showing no significant binding to mu-, delta-, or kappa-opioid receptors at therapeutic concentrations and absence of naloxone-reversible effects [5] [8].

Table 1: Structural and Receptor Binding Profile of Key Morphinan Derivatives

Compound3-Position SubstituentSig-1R Affinity (Ki, nM)NMDA-R Affinity (Ki, nM)Primary Therapeutic Use
DimemorfanMethyl15116,978Non-opioid antitussive
DextromethorphanMethoxy420*1,100*Antitussive (with dissociative potential)
DextrorphanHydroxy315*66*Metabolite; neuroprotective research
CodeineMethoxy (Opioid)>10,000>10,000Opioid analgesic/antitussive

*Representative values; exhibits significant inter-study variability. Sources: [5] [7] [9].

Role of Sigma-1 Receptor Agonism in Modern Therapeutics

The sigma-1 receptor (Sig-1R), first cloned in 1996, is an endoplasmic reticulum (ER)-resident transmembrane chaperone protein widely expressed in the CNS, particularly in neurons, microglia, astrocytes, and oligodendrocytes [1] [4]. Unlike classical neurotransmitter receptors, Sig-1R functions as a ligand-regulated molecular chaperone, modulating multiple downstream signaling pathways critical for cellular homeostasis and neuroprotection. Dimemorfan's high-affinity agonist activity at this receptor (Ki ≈ 151 nM) underpins its primary antitussive mechanism and suggests broader therapeutic potential [3] [7].

  • Molecular Mechanisms of Sig-1R Modulation:
  • Chaperone Function and Calcium Signaling: Sig-1R localizes predominantly at the mitochondria-associated ER membrane (MAM). Upon agonist binding (e.g., by dimemorfan), it dissociates from the ER chaperone protein BiP (GRP78), allowing it to modulate the activity of inositol trisphosphate (IP3) receptors. This enhances calcium flux from the ER into mitochondria, boosting ATP production and cellular energy metabolism—a process vital for neuronal survival under stress conditions [1] [4] [9].
  • Ion Channel Regulation: Sig-1R agonists modulate voltage-gated (K⁺, Na⁺, Ca²⁺) and ligand-gated (NMDA, IP3) ion channels. Dimemorfan's Sig-1R agonism may contribute to cough suppression by dampening sensory neuronal hyperexcitability within the cough reflex arc, potentially through inhibition of voltage-gated sodium channels or modulation of neuropeptide release from airway sensory C-fibers [1] [4].
  • Neuroinflammation and Glial Modulation: Sig-1R activation exerts profound immunomodulatory effects within the CNS. In microglia—the primary immune cells of the brain—Sig-1R agonists suppress pro-inflammatory M1 polarization (reducing TNF-α, IL-1β, iNOS) and promote anti-inflammatory M2 phenotypes (increasing IL-10, TGF-β) [1]. Astrocytes also express Sig-1Rs; their activation inhibits reactive astrogliosis and enhances the release of neurotrophic factors like BDNF [1] [3]. Dimemorfan, through Sig-1R, may thus mitigate neuroinflammatory processes implicated in chronic cough sensitization and neurological disorders [3] [9].

  • Therapeutic Implications Beyond Antitussive Action: The functional outcomes of Sig-1R agonism align with emerging therapeutic paradigms for neurodegenerative and neurodevelopmental disorders:

  • Neuroprotection: Sig-1R activation enhances mitochondrial function, reduces oxidative stress, and inhibits apoptotic cascades. These mechanisms are relevant in conditions like amyotrophic lateral sclerosis (ALS), Parkinson's disease (PD), and ischemic stroke, where Sig-1R agonists (e.g., pridopidine, dextromethorphan/quinidine) show clinical promise [1] [9].
  • Neuromodulation: By potentiating NMDA receptor activity (indirectly via Sig-1R) and regulating monoamine neurotransmission, Sig-1R agonists may improve cognitive and affective symptoms in depression, Alzheimer's disease, and schizophrenia [4] [9]. Dimemorfan's Sig-1R selectivity, devoid of NMDA direct effects, offers a potential advantage in avoiding dissociative side effects during chronic dosing [5] [9].

Table 2: Functional Consequences of Sigma-1 Receptor Activation in Neural Cell Types

Cell TypeSig-1R ExpressionKey Agonist EffectsPotential Therapeutic Outcomes
NeuronsHigh (ER, MAM)↑ Ca²⁺ signaling; ↑ Mitochondrial ATP; ↓ ROS; ↑ BDNF releaseNeuroprotection; Synaptic plasticity; Cognitive enhancement
MicrogliaModerate↓ M1 polarization (TNF-α, IL-1β, iNOS); ↑ M2 polarization (IL-10, TGF-β)Attenuated neuroinflammation; Reduced neurotoxicity
AstrocytesModerate↓ Reactive astrogliosis; ↑ Glial glutamate uptake; ↑ BDNF releaseEnhanced neurotrophic support; Improved synaptic function
OligodendrocytesLowPromotion of remyelination (preclinical)Potential for demyelinating disorders

Sources: [1] [3] [4].

Comparative Analysis of Dimemorfan Within Non-Opioid Antitussive Agents

The antitussive drug landscape encompasses centrally acting agents (opioids like codeine; non-opioids like dextromethorphan) and peripherally acting agents (e.g., levodropropizine). Dimemorfan occupies a unique niche due to its Sig-1R-selective mechanism, which contrasts with both traditional central suppressants and purely peripheral inhibitors of sensory nerve activation [5] [6] [10].

  • Mechanistic Differentiation from Central Antitussives:
  • Dextromethorphan (DXM): While sharing the morphinan backbone, DXM acts primarily as an uncompetitive NMDA receptor antagonist at antitussive doses. This confers effective cough suppression but carries risks of dissociative effects, abuse potential, and serotonergic interactions. Dimemorfan’s negligible NMDA affinity (Ki >16,000 nM vs. DXM’s ≈1,100 nM) translates to superior safety regarding psychotomimetic and drug-interaction profiles [5] [8] [9]. Both agents engage Sig-1R, but dimemorfan exhibits ≈2.8-fold higher affinity (Ki=151 nM vs. ≈420 nM for DXM), suggesting potentially greater efficacy per milligram at this target [7].
  • Codeine and Opioid Antitussives: These suppress cough via µ-opioid receptor agonism in the brainstem, causing dose-dependent respiratory depression, constipation, and addiction liability. Dimemorfan displays no significant opioid receptor binding, eliminating these risks [5] [6].
  • Cloperastine and Levodropropizine: Cloperastine retains central H1-antihistamine activity causing sedation, while levodropropizine acts peripherally to inhibit sensory neuropeptide release. Dimemorfan’s Sig-1R mechanism likely involves both central (brainstem cough center modulation) and peripheral (airway sensory nerve inhibition) components without sedative effects [6] [10].

  • Efficacy and Clinical Positioning: Meta-analyses of antitussive agents demonstrate comparable efficacy between dimemorfan and central agents like dextromethorphan or dihydrocodeine in reducing cough frequency and severity in acute and chronic settings [8] [10]. However, dimemorfan’s advantage lies in its tolerability profile:

  • Pediatric Use: Clinical studies report minimal adverse effects (primarily mild nausea or somnolence), contrasting with the significant CNS depression risks of opioids or DXM in children [5] [10].
  • Chronic/Comorbid Conditions: Sig-1R’s neuroprotective and anti-inflammatory roles suggest dimemorfan may benefit cough in neurodegenerative conditions (e.g., Parkinson’s) or neurogenic cough, where central hyperexcitability contributes to symptoms [1] [9].
  • Potential for Repurposing: Dimemorfan’s Sig-1R selectivity positions it as a candidate for neurological conditions where combined antitussive and neuroprotective effects are advantageous, such as ALS or stroke recovery, though clinical data here remain exploratory [3] [9].

Table 3: Comparative Efficacy and Receptor Engagement of Select Non-Opioid Antitussives

AgentPrimary Mechanism(s)Sig-1R EngagementKey Clinical AdvantagesLimitations
DimemorfanSelective Sig-1R agonistHigh (Ki = 151 nM)Minimal sedation; No abuse potential; Potential neuroprotectionLimited global availability
DextromethorphanNMDA antagonist; Sig-1R agonistModerate (Ki ≈ 420 nM)Broad antitussive efficacyDissociative effects; Abuse potential; Serotonin interactions
LevodropropizinePeripheral sensory nerve inhibitorNegligibleExcellent safety in children; No central effectsPossibly lower efficacy in severe cough
CloperastineCentral H1-antihistamineLowEffective for allergic coughSedation; Anticholinergic side effects

Sources: [5] [6] [7].

Properties

CAS Number

36304-82-2

Product Name

Dimemorfan

IUPAC Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1

InChI Key

KBEZZLAAKIIPFK-NJAFHUGGSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Solubility

Soluble in DMSO

Synonyms

Astomin
AT 17
d-3-methyl-N-methylmorphinan
Dastosin
dimemorfan
dimemorfan phosphate
dimemorfan phosphate (1:1) salt
dimemorfan, (9alpha,13alpha,14alpha)-isomer
dinemorphan

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Isomeric SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.